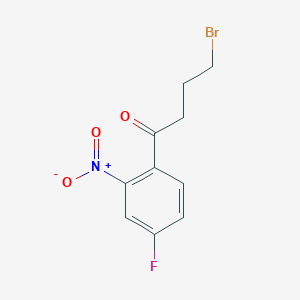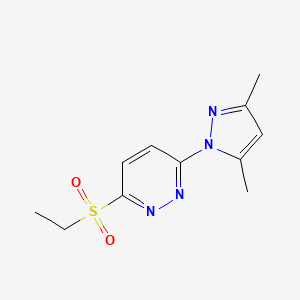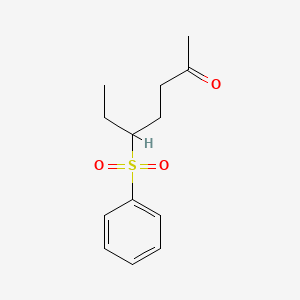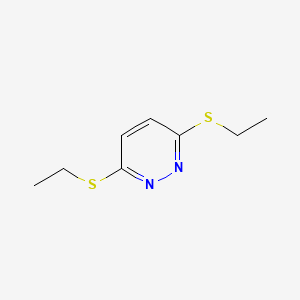
3,6-Bis(ethylsulfanyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(ethylsulfanyl)pyridazine is a heterocyclic compound containing a pyridazine ring substituted with two ethylsulfanyl groups at the 3 and 6 positions. Pyridazine derivatives are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(ethylsulfanyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like toluene or ethanol . The general reaction scheme is as follows:
3,6-dichloropyridazine+2ethanethiolNaOH, refluxthis compound+2HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(ethylsulfanyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The pyridazine ring can undergo nucleophilic substitution reactions, where the ethylsulfanyl groups can be replaced by other nucleophiles.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Cycloaddition: Dienophiles and dipolarophiles under thermal or catalytic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyridazines.
Cycloaddition: New heterocyclic compounds with potential biological activities.
Applications De Recherche Scientifique
3,6-Bis(ethylsulfanyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,6-Bis(ethylsulfanyl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethylsulfanyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloropyridazine: A precursor in the synthesis of 3,6-Bis(ethylsulfanyl)pyridazine.
3,6-Dimethylpyridazine: A similar compound with methyl groups instead of ethylsulfanyl groups.
3,6-Diphenylpyridazine: A compound with phenyl groups at the 3 and 6 positions.
Uniqueness
This compound is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and development .
Propriétés
Numéro CAS |
62645-17-4 |
|---|---|
Formule moléculaire |
C8H12N2S2 |
Poids moléculaire |
200.3 g/mol |
Nom IUPAC |
3,6-bis(ethylsulfanyl)pyridazine |
InChI |
InChI=1S/C8H12N2S2/c1-3-11-7-5-6-8(10-9-7)12-4-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
RVCBMVJUKRNLJG-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NN=C(C=C1)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


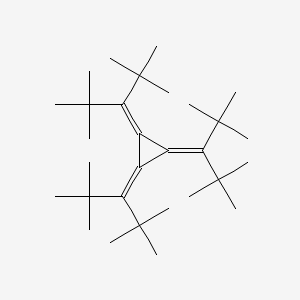
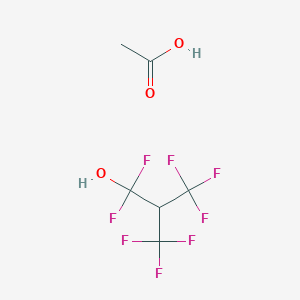
![2-[(4-Methoxyphenyl)sulfanyl]oxirane](/img/structure/B14515174.png)

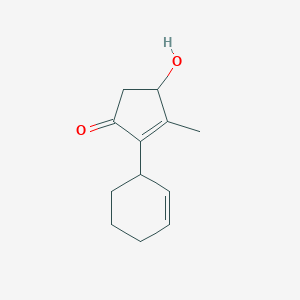
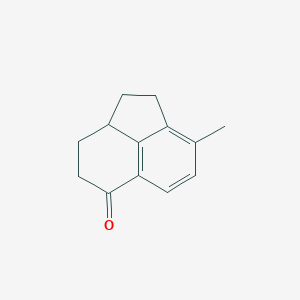
![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)
